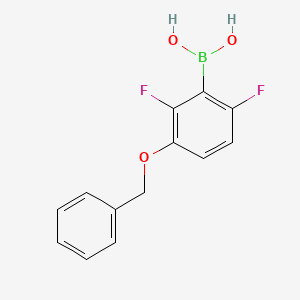

3-Benzyloxy-2,6-difluorophenylboronic acid

Description

BenchChem offers high-quality 3-Benzyloxy-2,6-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxy-2,6-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKMMBLTLNKOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584504 | |

| Record name | [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-07-3 | |

| Record name | (3-Benzyloxy-2,6-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxy)-2,6-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxy-2,6-difluorophenylboronic acid (CAS 870718-07-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Benzyloxy-2,6-difluorophenylboronic acid, a valuable reagent in organic synthesis and medicinal chemistry.

Core Properties and Data

3-Benzyloxy-2,6-difluorophenylboronic acid is a fluorinated arylboronic acid derivative. The presence of the benzyloxy group and two fluorine atoms on the phenyl ring imparts unique electronic and steric properties, making it a versatile building block in the synthesis of complex organic molecules.

Table 1: Physicochemical and Computational Data

| Property | Value | Source |

| CAS Number | 870718-07-3 | ChemScene[1] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | ChemScene[1] |

| Molecular Weight | 264.04 g/mol | ChemScene[1] |

| Appearance | White to off-white solid (typical for phenylboronic acids) | Inferred from similar compounds |

| Melting Point | Not explicitly reported. Estimated based on 3-(Benzyloxy)phenylboronic acid (125-130 °C).[2] | Inferred |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from general boronic acid properties |

| Topological Polar Surface Area (TPSA) | 49.69 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 1.2236 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Benzyloxy-2,6-difluorophenylboronic acid is not publicly available, data from closely related compounds, such as (2-(Benzyloxy)-3,5-difluorophenyl)boronic acid, provide a strong indication of its hazard profile. Standard laboratory safety protocols should be strictly followed.

Table 2: GHS Hazard Information (Inferred)

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely start from 1-benzyloxy-2,6-difluorobenzene. This starting material can be synthesized via a Williamson ether synthesis between 2,6-difluorophenol and benzyl bromide. The subsequent steps are outlined in the diagram below.

Figure 1: Proposed synthetic pathway for 3-Benzyloxy-2,6-difluorophenylboronic acid.

General Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: A solution of 1-benzyloxy-2,6-difluorobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis (Workup): The reaction is quenched by the slow addition of an acidic solution (e.g., 1M HCl).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Applications in Research and Drug Development

Phenylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling:

3-Benzyloxy-2,6-difluorophenylboronic acid serves as the organoboron component in Suzuki-Miyaura couplings. It can be coupled with a variety of aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form more complex molecular architectures. The fluorine atoms on the phenyl ring can enhance the metabolic stability and modulate the electronic properties of the resulting molecules, which is highly desirable in drug design.

Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equiv), 3-Benzyloxy-2,6-difluorophenylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: The vessel is purged with an inert gas, and a degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added.

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Role in Medicinal Chemistry:

While there is no specific information linking 3-Benzyloxy-2,6-difluorophenylboronic acid to a particular drug candidate or biological pathway, the boronic acid functional group is a known pharmacophore. Boronic acids can act as inhibitors of serine proteases and other enzymes by forming a reversible covalent bond with active site serine residues. The benzyloxy and difluoro substituents of this particular molecule offer opportunities for structure-activity relationship (SAR) studies in drug discovery programs. For instance, benzyloxy benzamide derivatives have been investigated as neuroprotective agents for ischemic stroke.[3] The unique substitution pattern of 3-Benzyloxy-2,6-difluorophenylboronic acid makes it an attractive building block for creating novel compounds with potential therapeutic applications.

Conclusion

3-Benzyloxy-2,6-difluorophenylboronic acid is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its primary application lies in the construction of complex biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from closely related analogues. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this versatile chemical building block in their work.

References

- 1. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 3-Benzyloxy-2,6-difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-benzyloxy-2,6-difluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details the synthetic routes, purification methods, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Physicochemical and Computational Data

The key properties of 3-benzyloxy-2,6-difluorophenylboronic acid are summarized in the tables below. This information is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General Information and Physical Properties

| Property | Value | Reference |

| CAS Number | 870718-07-3 | [1] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1] |

| Molecular Weight | 264.04 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Solid (form may vary) | |

| Storage | 4°C, in a dry and dark place | [1][2] |

Table 2: Computational Chemistry Data

| Parameter | Value | Reference |

| TPSA (Topological Polar Surface Area) | 49.69 Ų | [1] |

| LogP | 1.2236 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis Protocols

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 3-benzyloxy-2,6-difluorophenylboronic acid.

Detailed Methodologies

Step 1: Synthesis of 1-Benzyloxy-2,6-difluorobenzene (Starting Material)

This step involves the Williamson ether synthesis to protect the hydroxyl group of a corresponding phenol with a benzyl group. However, a more direct route starting from 1-bromo-2,6-difluorobenzene is also feasible.

Protocol:

-

To a solution of 2,6-difluorophenol in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-benzyloxy-2,6-difluorobenzene.

Step 2: Synthesis of 3-Benzyloxy-2,6-difluorophenylboronic Acid via Grignard Reaction

This is a widely used method for the preparation of arylboronic acids.[3][4][5][6]

Protocol:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 1-bromo-3-benzyloxy-2,6-difluorobenzene (prepared from 1-benzyloxy-2,6-difluorobenzene via bromination) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the reaction mixture to a low temperature, typically between -78 °C and -10 °C.[3][4]

-

Slowly add a solution of trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF to the Grignard reagent. The molar ratio of the borate ester to the Grignard reagent is typically between 1.1 and 2.0.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolyze the resulting boronate ester by adding an aqueous acid solution (e.g., 10% sulfuric acid or hydrochloric acid).[3][6]

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-benzyloxy-2,6-difluorophenylboronic acid.

Alternative Step 2: Synthesis via Lithiation-Borylation

This method is an alternative to the Grignard reaction and can be advantageous for certain substrates.[7][8]

Protocol:

-

Dissolve 1-benzyloxy-2,6-difluorobenzene in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), dropwise to the solution to effect directed ortho-metalation.

-

Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

-

Slowly add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the lithiated species.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with an aqueous acid solution and perform an aqueous workup as described in the Grignard protocol.

Step 3: Purification

The crude boronic acid often exists in equilibrium with its trimeric anhydride (a boroxine). Purification is typically achieved by recrystallization or column chromatography.

Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of an organic solvent (e.g., acetone, ethyl acetate) and a non-solvent (e.g., hexane, heptane).

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-benzyloxy-2,6-difluorophenylboronic acid. The following tables provide expected data based on the analysis of similar compounds.

Table 3: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the benzylic protons (CH₂), the protons of the benzyl phenyl ring, and the protons of the difluorophenyl ring. The B(OH)₂ protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbons of the benzyloxy group and the difluorophenyl ring. Carbon atoms attached to fluorine will show coupling (C-F coupling). |

| ¹⁹F NMR | Signals for the two fluorine atoms on the phenyl ring. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should be observed, along with characteristic fragmentation patterns, such as the loss of water or the benzyloxy group. |

Table 4: Example ¹H and ¹³C NMR Data for a Structurally Related Compound (3-(Benzyloxy)phenylboronic acid)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H NMR | 7.2-7.5 (m), 7.0-7.2 (m), 5.1 (s) | Multiplet, Singlet | [9] |

| ¹³C NMR | ~158, ~140, ~130, ~128, ~127, ~120, ~70 | - | (Predicted) |

Note: The actual chemical shifts for 3-benzyloxy-2,6-difluorophenylboronic acid will be influenced by the presence of the two fluorine atoms.

Application in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. 3-Benzyloxy-2,6-difluorophenylboronic acid can be used to introduce the 3-benzyloxy-2,6-difluorophenyl moiety into various organic molecules.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the fluorine atoms in 3-benzyloxy-2,6-difluorophenylboronic acid can impart unique electronic and metabolic properties to the final products, making it a particularly interesting building block for drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. 156545-07-2|3,5-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 3. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 4. NZ502612A - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. 3-(Benzyloxy)phenylboronic acid = 95 156682-54-1 [sigmaaldrich.com]

3-Benzyloxy-2,6-difluorophenylboronic acid molecular weight and formula

This document provides the core physicochemical properties of 3-Benzyloxy-2,6-difluorophenylboronic acid, a compound of interest in chemical research and development. The following data has been compiled for reference by researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of 3-Benzyloxy-2,6-difluorophenylboronic acid are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and experimental design.

| Property | Value |

| Molecular Formula | C₁₃H₁₁BF₂O₃[1][2][3] |

| Molecular Weight | 264.04 g/mol [1] |

| Alternate Molecular Weight | 264.03 g/mol [2] |

| Synonyms | [3-(benzyloxy)-2,6-difluorophenyl]boronic acid[1] |

As this guide focuses on the fundamental molecular properties of 3-Benzyloxy-2,6-difluorophenylboronic acid, detailed experimental protocols for its synthesis or use are beyond the current scope. Similarly, signaling pathways are not applicable to the intrinsic properties of a single chemical compound.

References

Purity and Storage of 3-Benzyloxy-2,6-difluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the critical aspects of purity and storage for 3-benzyloxy-2,6-difluorophenylboronic acid. Boronic acids are indispensable reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. The purity and stability of these reagents are paramount to achieving reproducible and reliable experimental outcomes. This document outlines the typical purity specifications, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the quality of 3-benzyloxy-2,6-difluorophenylboronic acid.

Purity Specifications

Commercial grades of 3-benzyloxy-2,6-difluorophenylboronic acid typically exhibit a high level of purity, essential for its effective use in sensitive downstream applications. The primary component is the desired boronic acid, with potential minor impurities arising from the synthetic route or degradation.

Table 1: Typical Purity Specifications for 3-Benzyloxy-2,6-difluorophenylboronic acid

| Parameter | Specification | Analytical Method |

| Purity | ≥97% to ≥98%[1] | HPLC, ¹H NMR |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in polar organic solvents | Miscibility Test |

Common Impurities:

While specific impurity profiles are often proprietary to the manufacturer, common impurities in arylboronic acids can include:

-

Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These are often in equilibrium with the boronic acid form, especially upon heating or in non-polar solvents.

-

Protodeboronated species: The corresponding 1-benzyloxy-2,6-difluorobenzene, resulting from the cleavage of the C-B bond.

-

Oxidized byproducts: Phenolic compounds formed through oxidation of the boronic acid moiety.

-

Residual starting materials and reagents: From the synthesis of the compound.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of 3-benzyloxy-2,6-difluorophenylboronic acid. Like many boronic acids, it is susceptible to degradation under certain conditions.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) [1] | To minimize thermal degradation and slow down the rate of decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation of the electron-rich boronic acid moiety. |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis and the formation of boroxines. |

| Light | Protect from light. | While not always specified, protection from light is a good general practice for complex organic molecules to prevent photochemical degradation. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Minimize exposure to air and moisture when weighing and dispensing the compound.

The following diagram illustrates the relationship between proper storage and the preservation of purity.

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of 3-benzyloxy-2,6-difluorophenylboronic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity and identifying impurities. Based on methods for similar compounds, a reverse-phase HPLC method is suitable.

Table 3: Representative HPLC Protocol

| Parameter | Description |

| Column | C18 (Octadecyl silane), 5 µm particle size, e.g., 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | A suitable gradient, for example:0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve an accurately weighed sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment by integrating the signals of the compound against those of a known internal standard.

Table 4: Representative NMR Protocol

| Parameter | Description |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ or CDCl₃ |

| Techniques | ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR |

| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. |

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of both the phenyl and benzyloxy groups, the methylene protons of the benzyloxy group, and the hydroxyl protons of the boronic acid (which may be broad and exchangeable with D₂O).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic separation technique like HPLC (LC-MS).

Table 5: Representative LC-MS Protocol

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| LC Conditions | As described in the HPLC protocol (Table 3) |

| Expected Ion | [M+H]⁺ or [M-H]⁻, corresponding to the molecular weight of 264.04 g/mol . |

The following diagram illustrates a general workflow for the analytical characterization of 3-benzyloxy-2,6-difluorophenylboronic acid.

Conclusion

The utility of 3-benzyloxy-2,6-difluorophenylboronic acid in synthetic applications is directly linked to its purity and stability. Adherence to the recommended storage conditions—refrigeration under a dry, inert atmosphere—is critical for preserving its quality. Regular analytical assessment using techniques such as HPLC, NMR, and MS is essential to confirm the integrity of the material before use, ensuring the reliability and reproducibility of experimental results in research and drug development.

References

Spectroscopic data (NMR, IR, MS) of 3-benzyloxy-2,6-difluorophenylboronic acid

Disclaimer: Due to the limited availability of publicly accessible, detailed spectroscopic data and experimental protocols for 3-benzyloxy-2,6-difluorophenylboronic acid, this guide provides a comprehensive overview using the closely related and well-characterized compound, 3,5-difluorophenylboronic acid , as a representative example. The methodologies and data interpretation presented herein are broadly applicable to the characterization of substituted arylboronic acids and serve as a practical reference for researchers, scientists, and professionals in drug development.

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The precise characterization of these compounds is critical to ensure purity and reactivity. This guide details the spectroscopic properties (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a general synthetic protocol for 3,5-difluorophenylboronic acid, offering a blueprint for the analysis of analogous structures like 3-benzyloxy-2,6-difluorophenylboronic acid.

Spectroscopic Data

The structural elucidation of 3,5-difluorophenylboronic acid is achieved through a combination of spectroscopic techniques. The data presented below is compiled from typical characterization results.

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For fluorinated arylboronic acids, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Table 1: NMR Spectroscopic Data for 3,5-Difluorophenylboronic acid

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | DMSO-d₆ | 8.25 | broad s | - | B(OH )₂ |

| 7.30 - 7.20 | m | - | Ar-H (H2, H6) | ||

| 7.05 | tt | J = 9.2, 2.3 | Ar-H (H4) | ||

| ¹³C NMR | DMSO-d₆ | 163.5 | dd | J = 245, 15 | C -F (C3, C5) |

| 135.0 (br) | s | - | C -B | ||

| 110.0 | t | J = 6 | C -H (C2, C6) | ||

| 105.0 | t | J = 26 | C -H (C4) | ||

| ¹⁹F NMR | DMSO-d₆ | -108.5 | s | - | Ar-F |

| ¹¹B NMR | DMSO-d₆ | 19.5 | broad s | - | B (OH)₂ |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument.

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: IR Spectroscopic Data for 3,5-Difluorophenylboronic acid

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (boronic acid dimer) |

| ~1610, 1580, 1450 | Medium - Strong | C=C aromatic ring stretching |

| ~1350 | Strong | B-O stretching |

| ~1100 | Strong | C-F stretching |

| ~700 | Strong | B-O-H out-of-plane bend |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 3: Mass Spectrometry Data for 3,5-Difluorophenylboronic acid

| Technique | Mode | [M]⁺ or [M-H]⁻ | Key Fragments (m/z) |

| Electrospray Ionization (ESI) | Negative | 157.0 | 139.0 ([M-H-H₂O]⁻) |

Experimental Protocols

The following protocols are representative examples for the synthesis and spectroscopic analysis of an arylboronic acid.

A common route to arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for 3,5-difluorophenylboronic acid.

-

Weigh approximately 5-10 mg of the purified arylboronic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further, dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

-

Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of analysis to confirm the identity and purity of a synthesized arylboronic acid.

The Ascendancy of Substituted Phenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids, a class of organoboron compounds, have carved a significant niche in modern chemical synthesis and medicinal chemistry. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their ability to reversibly bind with diols, have made them indispensable tools in the creation of complex molecules, from advanced materials to life-saving pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and diverse applications of these versatile compounds.

A Historical Perspective: From Obscurity to Ubiquity

The journey of phenylboronic acids began in 1880 with the first synthesis of benzeneboronic acid by Michaelis and Becker. They prepared benzeneboronyl dichloride by heating boron trichloride and diphenyl mercury in a sealed tube, which was then hydrolyzed to the desired acid.[1] For many years, these compounds remained largely a chemical curiosity. A significant breakthrough came with the development of more practical synthetic methods, most notably the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, followed by hydrolysis.[1] This made phenylboronic acids and their derivatives more accessible for broader research.

The true explosion in their utility, however, was ignited by the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, proved to be remarkably robust, tolerant of a wide range of functional groups, and highly reliable.[2] This Nobel Prize-winning methodology propelled substituted phenylboronic acids to the forefront of organic synthesis, where they are now fundamental building blocks in academic and industrial laboratories worldwide.

Synthesis of Substituted Phenylboronic Acids: Key Methodologies

The accessibility of a diverse array of substituted phenylboronic acids is crucial for their widespread application. Several synthetic strategies have been developed and refined over the years.

Grignard-Based Synthesis

The reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, remains one of the most common and versatile methods for preparing phenylboronic acids. The Grignard reagent is formed from the corresponding aryl halide (bromide or iodide) and magnesium metal. This is followed by reaction with the borate ester at low temperatures and subsequent acidic workup to yield the boronic acid.

Table 1: Selected Examples of Substituted Phenylboronic Acid Synthesis via Grignard Reaction

| Aryl Halide Starting Material | Product | Reported Yield (%) | Reference |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | 96 | [3] |

| 3-Bromotoluene | 3-Methylphenylboronic acid | ~70-80 | General Knowledge |

| 4-Chlorobenzonitrile | 4-Cyanophenylboronic acid | ~60-70 | General Knowledge |

Miyaura Borylation

For substrates that are incompatible with Grignard reagent formation, the Miyaura borylation reaction offers a powerful alternative. This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install a boronic ester group onto an aryl halide or triflate. The resulting boronic ester can often be used directly in subsequent coupling reactions or hydrolyzed to the corresponding boronic acid.

Physicochemical Properties and Quantitative Data

The electronic and steric properties of the substituents on the phenyl ring significantly influence the reactivity and acidity (pKa) of the boronic acid moiety. This tunability is a key advantage in designing molecules with specific properties.

Table 2: pKa Values of Selected Substituted Phenylboronic Acids in Water

| Substituent | Position | pKa | Reference |

| H | - | 8.83 | [4] |

| 4-OCH₃ | para | 9.25 | [5] |

| 4-CH₃ | para | 9.17 | [6] |

| 4-Cl | para | 8.35 | [6] |

| 4-NO₂ | para | 7.08 | [6] |

| 3-NO₂ | meta | 7.20 | [6] |

| 2-F | ortho | 8.78 | [7] |

| 4-CF₃ | para | 8.12 | [7] |

Table 3: Spectroscopic Data for Phenylboronic Acid

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H | DMSO-d₆ | 7.99, 7.79, 7.39, 7.33 | [8] |

| ¹³C | DMSO-d₆ | 134.5, 131.0, 128.0 | General Knowledge |

| ¹¹B | Methanol/Water | ~27-33 (acidic), ~4-10 (basic) | [9] |

The Suzuki-Miyaura Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is the most prominent application of substituted phenylboronic acids. Its ability to create biaryl structures, which are prevalent in pharmaceuticals and organic materials, has made it an invaluable synthetic tool.

Table 4: Representative Yields for Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Phenylboronic Acid | Product | Yield (%) | Reference |

| Iodobenzene | Phenylboronic acid | Biphenyl | 95 | [2] |

| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 99 | [10] |

| 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 85 | [1] |

| 2-Chloropyridine | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine | 92 | [1] |

Experimental Protocols

General Procedure for the Synthesis of 4-Methoxyphenylboronic Acid

In a dry round-bottom flask under an inert atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is then cooled to -78 °C and a solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization.[3][4]

General Procedure for a Suzuki-Miyaura Coupling Reaction

To an oven-dried Schlenk flask are added the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated with vigorous stirring for the specified time, while being monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Applications in Drug Discovery and Development

The impact of substituted phenylboronic acids on drug discovery is profound. Their use in the synthesis of complex drug molecules is widespread. Furthermore, the inherent ability of the boronic acid moiety to interact with biological targets has led to the development of boronic acid-based drugs.

Enzyme Inhibition

The boron atom in phenylboronic acids is a Lewis acid and can form a reversible covalent bond with the catalytic serine residue in certain proteases, making them potent enzyme inhibitors. This has been a particularly successful strategy in the development of anticancer and anti-inflammatory drugs.

Table 5: IC₅₀ Values of Phenylboronic Acid Derivatives as Enzyme Inhibitors

| Compound | Enzyme Target | IC₅₀ (nM) | Reference |

| Bortezomib | 26S Proteasome | 0.6 | General Knowledge |

| 4-Nonylphenylboronic acid | Fatty Acid Amide Hydrolase (FAAH) | 9.1 | [5] |

| Phenylboronic acid derivative | AmpC β-lactamase | Low nanomolar | [11] |

Signaling Pathways and Cancer Therapy

Substituted phenylboronic acids have shown promise in cancer therapy by targeting specific signaling pathways. For instance, phenylboronic acid has been shown to inhibit the function of pathways linking RhoA, Rac1, and Cdc42 with ROCK, which are crucial for cancer cell migration.[12] This inhibition leads to a decrease in the metastatic potential of cancer cells.

Drug Delivery Systems

The ability of phenylboronic acids to form reversible covalent bonds with diols, which are abundant in biological systems (e.g., in sugars and glycoproteins), is being exploited to create sophisticated drug delivery systems. These systems can be designed to release their therapeutic payload in response to specific stimuli, such as changes in pH or the presence of certain biomolecules.

References

- 1. researchgate.net [researchgate.net]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 3-Benzyloxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity profile of 3-benzyloxy-2,6-difluorophenylboronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications. This document outlines the compound's known stability characteristics, its reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and provides generalized experimental protocols based on closely related analogs.

Chemical Identity and Physical Properties

3-Benzyloxy-2,6-difluorophenylboronic acid is a white to off-white solid. Its chemical structure features a phenylboronic acid moiety substituted with two fluorine atoms ortho to the boronic acid group and a benzyloxy group at the meta position.

| Property | Value | Source |

| CAS Number | 870718-07-3 | [1] |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1] |

| Molecular Weight | 264.04 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (typical) | [1] |

Chemical Stability

General Stability: Phenylboronic acids are generally stable solids under normal laboratory conditions.[2]

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, typically at 4°C.[1]

Thermal Stability: The compound is expected to be stable at ambient temperatures. Thermal decomposition may generate hazardous products such as boron oxides, carbon oxides, and hydrogen fluoride.[2]

pH Sensitivity and Protodeboronation: A significant consideration for ortho-fluorinated aryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated under the basic conditions required for Suzuki-Miyaura coupling. The electron-withdrawing nature of the two ortho-fluorine atoms in 3-benzyloxy-2,6-difluorophenylboronic acid increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the reactive boronate species, but may also increase the rate of protodeboronation, especially in the presence of strong bases or prolonged reaction times at elevated temperatures.

Incompatibilities: The compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.

Reactivity Profile

The primary utility of 3-benzyloxy-2,6-difluorophenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reactivity of 3-benzyloxy-2,6-difluorophenylboronic acid in these reactions is influenced by the electronic effects of its substituents. The two ortho-fluorine atoms are strongly electron-withdrawing, which generally increases the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reactivity in Suzuki-Miyaura Coupling

-

Catalyst: The choice of palladium catalyst and ligand is crucial. For challenging couplings, particularly with less reactive aryl chlorides, highly active phosphine ligands such as XPhos or RuPhos are often employed.[3]

-

Base: A base is required to activate the boronic acid to a more nucleophilic boronate species. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and the extent of protodeboronation.

-

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water to facilitate the dissolution of the base.

-

Temperature: Reactions are typically heated, often between 80-120°C, to drive the reaction to completion. However, for unstable boronic acids, lower temperatures and shorter reaction times with highly active catalysts may be necessary to minimize degradation.

Experimental Protocols

While specific, optimized protocols for 3-benzyloxy-2,6-difluorophenylboronic acid are not widely published, the following generalized procedures for Suzuki-Miyaura coupling with structurally similar difluorophenylboronic acids can serve as a starting point for reaction optimization.

General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

3-Benzyloxy-2,6-difluorophenylboronic acid (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 3-benzyloxy-2,6-difluorophenylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]

Protocol for Suzuki-Miyaura Coupling with an Aryl Chloride (requiring a more active catalyst)

This protocol is adapted for more challenging aryl chloride coupling partners.

Materials:

-

3-Benzyloxy-2,6-difluorophenylboronic acid (1.5 equiv.)

-

Aryl chloride (1.0 equiv.)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv.)

-

Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, 3-benzyloxy-2,6-difluorophenylboronic acid, base, and palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add the anhydrous, degassed solvent to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure biaryl product.[3]

Data Presentation

The following table summarizes representative, non-optimized conditions for the Suzuki-Miyaura coupling of analogous difluorophenylboronic acids with various aryl halides. These conditions can be used as a starting point for the development of specific protocols for 3-benzyloxy-2,6-difluorophenylboronic acid.

| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Reported Yield (%) (for analog) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~85-95 |

| 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | ~75 |

| Chlorobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~82 |

Note: Yields are for analogous 2,5-difluorophenylboronic acid and are highly substrate-dependent. Optimization is recommended.[3]

Mandatory Visualizations

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the chemical stability of 3-benzyloxy-2,6-difluorophenylboronic acid.

Caption: Workflow for assessing the chemical stability of the target compound.

Conclusion

3-Benzyloxy-2,6-difluorophenylboronic acid is a valuable synthetic building block with a stability profile characteristic of other fluorinated phenylboronic acids. While generally stable under standard storage conditions, its reactivity, particularly in Suzuki-Miyaura couplings, is enhanced by the presence of the ortho-fluorine substituents. Care must be taken to mitigate the potential for protodeboronation under basic reaction conditions. The provided experimental protocols, based on closely related analogs, offer a solid foundation for the successful application of this reagent in the synthesis of complex biaryl molecules. Further investigation into its specific stability under a range of conditions would be beneficial for its broader application in process chemistry and drug development.

References

A Technical Guide to 3-Benzyloxy-2,6-difluorophenylboronic Acid for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Suppliers, and Synthetic Methodologies

Introduction

3-Benzyloxy-2,6-difluorophenylboronic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a benzyloxy group for potential hydrogen bonding interactions and a difluorinated phenyl ring that can modulate electronic properties and metabolic stability, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this reagent, a detailed list of suppliers, and a representative experimental protocol for its synthesis and purification, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Specifications

3-Benzyloxy-2,6-difluorophenylboronic acid is commercially available from a variety of suppliers, catering to research and development as well as bulk manufacturing needs. The compound is typically offered at purities of 96% or higher. Below is a summary of key data and representative suppliers.

| Property | Value |

| Chemical Name | 3-Benzyloxy-2,6-difluorophenylboronic acid |

| CAS Number | 870718-07-3[1][2][3] |

| Molecular Formula | C₁₃H₁₁BF₂O₃[1][2] |

| Molecular Weight | 264.03 g/mol [2] |

| Typical Purity | ≥96% to ≥98%[1][4] |

| Physical Form | Solid[5] |

| Storage Temperature | 4°C[1][5] |

Table 1: Physicochemical Properties of 3-Benzyloxy-2,6-difluorophenylboronic Acid

| Supplier | Purity | Notes |

| ChemScene | ≥98% | Offers custom synthesis and process optimization services.[1] |

| 2A Biotech | 96%+ | Provides a range of intermediates and raw chemicals.[4] |

| CRO SPLENDID LAB | N/A | Specializes in pharma impurity supply and custom synthesis.[2] |

| Xiamen Equation Chemical | N/A | A supplier of fine chemicals.[3] |

| Sigma-Aldrich (via ChemScene) | 98% | A well-known supplier with extensive documentation available.[5] |

Table 2: Representative Suppliers of 3-Benzyloxy-2,6-difluorophenylboronic Acid

Experimental Protocols

While specific proprietary synthesis methods may vary between suppliers, the preparation of 3-benzyloxy-2,6-difluorophenylboronic acid generally follows established methodologies for the synthesis of arylboronic acids. A common and effective approach involves the ortho-lithiation of a suitable precursor followed by borylation. The following is a detailed, representative experimental protocol based on analogous procedures described in the patent literature for the synthesis of substituted phenylboronic acids.[6][7]

Synthesis of 3-Benzyloxy-2,6-difluorophenylboronic Acid

Reaction Scheme:

-

Preparation of the Starting Material (Not detailed): The synthesis begins with a suitable precursor, such as 1-benzyloxy-2,4-difluorobenzene.

-

Lithiation and Borylation: The precursor is then lithiated and reacted with a borate ester to form the boronic acid.

Materials and Reagents:

-

1-Benzyloxy-2,4-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-benzyloxy-2,4-difluorobenzene (1.0 equivalent) dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 3-benzyloxy-2,6-difluorophenylboronic acid as a solid.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 3-benzyloxy-2,6-difluorophenylboronic acid.

Caption: Synthetic workflow for 3-benzyloxy-2,6-difluorophenylboronic acid.

Conclusion

3-Benzyloxy-2,6-difluorophenylboronic acid is a readily available and highly valuable reagent for the synthesis of complex molecules in drug discovery and development. A variety of chemical suppliers offer this compound with high purity, ensuring its suitability for demanding synthetic applications. The well-established synthetic routes, primarily involving lithiation and borylation of a corresponding aryl precursor, allow for its accessible preparation in a laboratory setting. This guide provides the necessary information for researchers to source and utilize this important building block in their synthetic endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. equationchemical.com [equationchemical.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

The Ascendance of Fluorinated Arylboronic Acids: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and drug discovery, the strategic incorporation of fluorine into molecular frameworks has become a paramount strategy for modulating therapeutic efficacy. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Within the synthetic chemist's toolkit, fluorinated arylboronic acids have emerged as indispensable building blocks, primarily due to their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the synthesis, properties, and applications of these pivotal reagents, complete with experimental insights and mechanistic visualizations.

Properties and Advantages of Fluorinated Arylboronic Acids

The introduction of one or more fluorine atoms onto the aromatic ring of an arylboronic acid imparts a unique set of properties that are highly advantageous in organic synthesis. The high electronegativity of fluorine creates a strong, polarized carbon-fluorine bond, which can significantly influence the electronic nature of the aromatic ring and the reactivity of the boronic acid moiety.

One of the key characteristics of fluorinated arylboronic acids is their increased acidity compared to their non-fluorinated counterparts.[1][2] This heightened acidity is attributed to the electron-withdrawing inductive effect of the fluorine substituent(s), which stabilizes the resulting boronate anion. The position of the fluorine atom plays a crucial role, with ortho-substitution generally leading to a more pronounced increase in acidity due to potential intramolecular interactions.[1]

However, a significant challenge associated with highly fluorinated arylboronic acids is their susceptibility to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[3][4] This side reaction can diminish the efficiency of cross-coupling reactions. Consequently, the development of robust catalytic systems and reaction conditions that mitigate protodeboronation is an active area of research.[5] The use of boronate esters, such as pinacol esters, has been shown to enhance stability at higher pH compared to the free boronic acids.[2]

Synthesis of Fluorinated Arylboronic Acids

A variety of synthetic methodologies have been developed to access fluorinated arylboronic acids, each with its own set of advantages and substrate scope.

1. Traditional Methods: These often involve the reaction of a fluorinated aryl halide (bromide or iodide) with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. While effective, these methods can sometimes be limited by the availability of the starting fluoroaryl halides and the functional group tolerance of the organometallic intermediates.

2. Catalytic C-H Borylation: A more modern and atom-economical approach is the direct C-H borylation of fluoroarenes.[3] This method, often catalyzed by iridium or platinum complexes, allows for the regioselective installation of a boryl group onto a C-H bond, with the directing effect of the fluorine substituent playing a key role in determining the site of borylation.[3][6]

3. Catalytic C-F Borylation: In some cases, the C-F bond itself can be activated and converted to a C-B bond, providing a complementary route to these valuable intermediates.[3]

Applications in Organic Synthesis

Fluorinated arylboronic acids are workhorses in organic synthesis, finding widespread application in the construction of complex organic molecules.

1. Suzuki-Miyaura Cross-Coupling: This is arguably the most prominent application of fluorinated arylboronic acids.[3][5] The reaction facilitates the formation of a C-C bond between the fluorinated aryl group and an organic halide or triflate, catalyzed by a palladium complex. This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine in the boronic acid can influence the reaction kinetics and yields.[7] The choice of base is critical, with fluoride ions themselves sometimes playing a beneficial, albeit complex, role in the catalytic cycle.[8]

2. Other Cross-Coupling Reactions: Beyond Suzuki-Miyaura coupling, fluorinated arylboronic acids participate in a range of other cross-coupling reactions, including C-N, C-O, and C-S bond formation, further expanding their synthetic utility.[3]

3. Direct Fluorination: In a reverse application, arylboronic acids can serve as precursors for the synthesis of aryl fluorides. This is particularly valuable for the late-stage introduction of fluorine into a molecule, a common strategy in drug development.[9][10] Both electrophilic and nucleophilic fluorination methods have been developed.[10][11] Copper-mediated fluorination has emerged as a particularly mild and general method.[11][12]

4. Radiochemistry for PET Imaging: The development of methods for the radiofluorination of arylboronic acids using [¹⁸F]fluoride has been a significant advancement for positron emission tomography (PET) imaging.[12][13] This allows for the efficient synthesis of ¹⁸F-labeled radiotracers for medical diagnostics.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data from representative experimental protocols involving fluorinated arylboronic acids.

Table 1: Copper-Mediated Radiofluorination of Various Boronic Acids [12]

| Entry | Arylboronic Acid | Product | Radiochemical Conversion (%) |

| 1 | 4-Acetylphenylboronic acid | [¹⁸F]4-Fluoroacetophenone | 61 ± 8 |

| 2 | 4-Cyanophenylboronic acid | [¹⁸F]4-Fluorobenzonitrile | 75 ± 5 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | [¹⁸F]4-Fluorobenzotrifluoride | 80 ± 3 |

| 4 | 3-Nitrophenylboronic acid | [¹⁸F]1-Fluoro-3-nitrobenzene | 65 ± 7 |

| 5 | Phenylboronic acid | [¹⁸F]Fluorobenzene | 50 ± 6 |

| 6 | 4-Methoxyphenylboronic acid | [¹⁸F]4-Fluoroanisole | 45 ± 9 |

| 7 | 3,4,5-Trimethoxyphenylboronic acid | [¹⁸F]1-Fluoro-3,4,5-trimethoxybenzene | 36 ± 11 |

Conditions: 1:5:125 boronic acid:Cu(OTf)₂:pyridine at 4 mM concentration of the boronic acid precursor in DMF, K¹⁸F, 110 °C, 20 min.

Table 2: Electrophilic Fluorination of Aryl Boronic Acids with AcOF [10]

| Entry | Substrate (ArB(OH)₂) | Product (ArF) Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 85 |

| 2 | 4-Methylphenylboronic acid | 82 |

| 3 | Phenylboronic acid | 78 |

| 4 | 4-Chlorophenylboronic acid | 70 |

| 5 | 3-Nitrophenylboronic acid | 75 |

| 6 | 4-Nitrophenylboronic acid | 45 (mixture of isomers) |

Yields determined for the corresponding aryl fluorides.

Experimental Protocols

Protocol 1: General Procedure for Copper-Mediated Radiofluorination of Arylboronic Acids [12][14]

To a solution of the arylboronic acid (4 µmol) in DMF (1 mL) is added a solution of Cu(OTf)₂ (20 µmol) and pyridine (500 µmol) in DMF. The resulting mixture is added to a vial containing dried K¹⁸F/Kryptofix 2.2.2. The reaction vessel is sealed and heated at 110 °C for 20 minutes. After cooling to room temperature, the reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The product is eluted with an appropriate solvent and analyzed by radio-TLC and HPLC.

Protocol 2: General Procedure for the Electrophilic Fluorination of Arylboronic Acids with Acetyl Hypofluorite (AcOF) [10]

A solution of the arylboronic acid (1 mmol) in an appropriate solvent (e.g., CHCl₃/AcOH) is cooled to the desired temperature (typically -78 °C to 0 °C). A pre-prepared solution of acetyl hypofluorite (AcOF) in the same solvent is added dropwise to the stirred solution of the boronic acid. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by standard chromatographic techniques.

Visualizing Reaction Pathways

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Diagram 2: Workflow for Late-Stage Fluorination via Arylboronic Acids

A general workflow for introducing a fluorine atom at a late stage of a synthesis.

Conclusion

Fluorinated arylboronic acids stand as a testament to the power of strategic molecular design in advancing organic synthesis and drug discovery. Their unique properties, coupled with the development of robust synthetic methodologies for their preparation and application, have solidified their role as indispensable tools for the construction of complex, fluorine-containing molecules. As research continues to address the challenges of protodeboronation and expand the scope of their reactivity, the importance of fluorinated arylboronic acids is poised to grow even further, enabling the creation of next-generation pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 11. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyloxy Group: A Strategic Tool in Modifying Boronic Acid Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyloxy group serves as a crucial modulating agent in the reactivity of boronic acids, offering a versatile strategy for chemists in the fields of organic synthesis and drug development. Its influence stems from a combination of electronic and steric effects, as well as its utility as a robust protecting group for hydroxyl functionalities. This guide provides a comprehensive overview of the role of the benzyloxy group in modifying boronic acid reactivity, with a focus on its application in key cross-coupling reactions.

Electronic and Steric Influence of the Benzyloxy Group

The benzyloxy group (BnO-), consisting of a benzyl group linked to an oxygen atom, exerts a dual electronic effect on an attached phenylboronic acid ring. The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via resonance (a +M effect). Simultaneously, its electronegativity leads to an inductive electron-withdrawing effect (-I effect). For substituents like alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character. This increased electron density on the arylboronic acid can enhance the rate of transmetalation in Suzuki-Miyaura coupling by making the organic group more nucleophilic.

The position of the benzyloxy group on the phenyl ring is critical in determining its impact:

-

Para-substitution: The electron-donating resonance effect is maximized, leading to a significant increase in electron density on the aromatic ring. This generally enhances the reactivity of the boronic acid in cross-coupling reactions.

-

Meta-substitution: The resonance effect from the oxygen lone pair does not extend to the carbon atom bearing the boronic acid group. Consequently, the electron-withdrawing inductive effect of the oxygen atom becomes more influential, potentially leading to a slight deactivation compared to the unsubstituted analog.

-

Ortho-substitution: In addition to electronic effects, steric hindrance becomes a major factor. The bulky benzyloxy group can hinder the approach of the palladium catalyst to the boronic acid moiety, which can slow down the transmetalation step. This steric impediment can often override the activating electronic effect.

Table 1: Estimated pKa Values and Hammett Constants for Phenylboronic Acids

| Compound | Substituent | Hammett Constant (σ) | Estimated pKa |

| Phenylboronic Acid | -H | 0.00 | ~8.8 |

| 4-Methoxyphenylboronic Acid | 4-OCH₃ | -0.27 | ~9.1 |

| 4-Benzyloxyphenylboronic Acid | 4-OBn | -0.22 (estimated) | ~9.0 |

| 3-Methoxyphenylboronic Acid | 3-OCH₃ | +0.12 | ~8.6 |

| 3-Benzyloxyphenylboronic Acid | 3-OBn | +0.13 (estimated) | ~8.5 |

| 2-Methoxyphenylboronic Acid | 2-OCH₃ | - | Higher than para due to ortho-effect |

| 2-Benzyloxyphenylboronic Acid | 2-OBn | - | Higher than para due to ortho-effect |

Note: Hammett constants are a measure of the electronic effect of a substituent. Negative values indicate electron-donating groups, while positive values indicate electron-withdrawing groups. The pKa values are estimates based on known values for similar compounds and expected electronic effects.

The Benzyloxy Group as a Protecting Strategy

One of the most valuable roles of the benzyloxy group in the context of boronic acids is as a protecting group for phenolic hydroxyls. Phenols are often incompatible with the reaction conditions of many synthetic transformations, including the preparation of boronic acids and some cross-coupling reactions. The benzyl ether is stable to a wide range of reagents and reaction conditions, yet it can be readily removed under relatively mild conditions, most commonly via catalytic hydrogenation.

This protecting group strategy is particularly useful in multi-step syntheses where a free hydroxyl group is desired in the final product. By masking the phenol as a benzyl ether, the boronic acid moiety can be introduced and utilized in subsequent cross-coupling reactions without interference.

Impact on Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, the electronic nature of the boronic acid plays a significant role in the transmetalation step. Electron-rich arylboronic acids generally exhibit faster transmetalation rates.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-benzyloxy-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note details a protocol for the use of 3-benzyloxy-2,6-difluorophenylboronic acid as a key building block in these reactions. The introduction of the 3-benzyloxy-2,6-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science. The difluoro substitution can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, while the benzyloxy group offers a site for further chemical modification.[2]

The palladium-catalyzed reaction couples an organoboron compound, in this case, 3-benzyloxy-2,6-difluorophenylboronic acid, with an organic halide or triflate.[3] The reaction is known for its generally mild conditions and the commercial availability of a wide array of coupling partners.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol provides a general and robust method for the Suzuki-Miyaura coupling of 3-benzyloxy-2,6-difluorophenylboronic acid with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for different aryl halides.

Materials:

-

3-benzyloxy-2,6-difluorophenylboronic acid

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

-

Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate